molecular formula C11H11BrO B169567 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 131750-27-1

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B169567
CAS No.: 131750-27-1
M. Wt: 239.11 g/mol
InChI Key: WQHGVZCBXKEVIU-UHFFFAOYSA-N
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Description

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 5th and 7th positions on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 5,7-dimethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted indenones with various functional groups.

    Oxidation Reactions: Indanone derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Indanol derivatives.

Scientific Research Applications

6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5,7-dimethyl-2,3-dihydro-1H-inden-1-one is not well-documented. its chemical structure suggests that it can interact with various molecular targets through:

    Electrophilic Interactions: The bromine atom can participate in electrophilic substitution reactions.

    Hydrophobic Interactions: The hydrophobic nature of the indanone ring allows it to interact with hydrophobic pockets in proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-5,7-dimethyl-2,3-dihydro-1H-inden-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    6-Fluoro-5,7-dimethyl-2,3-dihydro-1H-inden-1-one: Contains a fluorine atom, which affects its electronic properties and reactivity.

Properties

IUPAC Name

6-bromo-5,7-dimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-6-5-8-3-4-9(13)10(8)7(2)11(6)12/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHGVZCBXKEVIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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